molecular formula C20H17F3N4O3 B1254881 2'-Methyl-tosufloxacin

2'-Methyl-tosufloxacin

Cat. No.: B1254881
M. Wt: 418.4 g/mol
InChI Key: IHZWSSPWZKJJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Methyl-tosufloxacin is a synthetic fluoroquinolone antibiotic structurally derived from tosufloxacin, a broad-spectrum antibacterial agent.

Properties

Molecular Formula

C20H17F3N4O3

Molecular Weight

418.4 g/mol

IUPAC Name

7-(4-amino-2-methylpyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C20H17F3N4O3/c1-9-4-11(24)7-26(9)19-15(23)6-12-17(28)13(20(29)30)8-27(18(12)25-19)16-3-2-10(21)5-14(16)22/h2-3,5-6,8-9,11H,4,7,24H2,1H3,(H,29,30)

InChI Key

IHZWSSPWZKJJMD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N

Synonyms

7-(4'-amino-2'-methylpyrrolidinyl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
ADDNC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Fluoroquinolones share a bicyclic core structure but differ in side-chain modifications that dictate spectrum, potency, and resistance profiles. Key analogues include:

Compound Core Modification Key Indications Resistance Profile
2'-Methyl-tosufloxacin 2'-methyl quinolone Broad-spectrum (under research) Improved stability vs. gyrase mutations*
Tosufloxacin Unmodified quinolone Respiratory, urinary infections Susceptible to common mutations
Moxifloxacin 8-methoxy, C-7 azabicyclo Tuberculosis, respiratory infections Enhanced activity against Mycobacterium tuberculosis
Ciprofloxacin C-7 piperazinyl Gram-negative infections High resistance in Pseudomonas

*Theoretical advantage based on structural analogy; clinical data pending.

Efficacy in Mycobacterial Infections

Moxifloxacin, a fourth-generation fluoroquinolone, demonstrates notable efficacy against multidrug-resistant tuberculosis (MDR-TB), as evidenced by a meta-analysis of 19 studies (1990–2019). Pooled success rates for MDR-TB treatment with moxifloxacin-based regimens reached 76.3% (95% CI: 68.1–83.2%) .

Methylation and Bioactivity

Methylation at critical positions is a common strategy to optimize drug properties. For example:

  • Moxifloxacin : An 8-methoxy group enhances DNA gyrase binding and reduces phototoxicity.
  • Pesticide analogues : Methylated triazine derivatives (e.g., metsulfuron-methyl) exhibit increased enzymatic stability and herbicidal activity .

In this compound, the 2'-methyl group may similarly improve membrane permeability or reduce metabolic clearance compared to non-methylated analogues like tosufloxacin.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.